(2,2-Dimethoxypropoxy)benzene

Organic synthesis Purification Physicochemical characterization

(2,2-Dimethoxypropoxy)benzene (CAS 18621-29-9) is a dimethyl ketal derivative of phenoxyacetone, classified as an aryloxyalkyl ketal. Its molecular formula is C₁₁H₁₆O₃ with a molecular weight of 196.24 g·mol⁻¹.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 18621-29-9
Cat. No. B098403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethoxypropoxy)benzene
CAS18621-29-9
Synonyms(2,2-DIMETHOXY-PROPOXY)-BENZENE
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)(OC)OC
InChIInChI=1S/C11H16O3/c1-11(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyAJVJJQGKHNVVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dimethoxypropoxy)benzene (CAS 18621-29-9) – Core Identity and Procurement Reference


(2,2-Dimethoxypropoxy)benzene (CAS 18621-29-9) is a dimethyl ketal derivative of phenoxyacetone, classified as an aryloxyalkyl ketal. Its molecular formula is C₁₁H₁₆O₃ with a molecular weight of 196.24 g·mol⁻¹ [1]. Computed physicochemical properties include a density of 1.021 g·cm⁻³, a boiling point of 267 °C (760 mmHg), a flash point of 88 °C, a refractive index of 1.483, and a polar surface area of 27.7 Ų [1]. The compound bears the systematic synonyms Propane, 2,2-dimethoxy-1-phenoxy- and Phenoxyacetone dimethyl ketal, reflecting its structure as a protected 1-phenoxy-2-propanone .

1 Dimethyl ketal protecting group for phenoxyacetone carbonyl masking
2 Compatible with photochemical or mild acidic deprotection workflows
3 Higher polarity supports extraction and distillation-based purification

(2,2-Dimethoxypropoxy)benzene (CAS 18621-29-9) – Why In-Class Analogs Cannot Be Simply Interchanged


Although several aryloxy ketone derivatives share superficial structural features with (2,2-dimethoxypropoxy)benzene, the presence of the dimethyl ketal functionality and the phenoxy ether linkage jointly dictate a unique reactivity and physicochemical profile that cannot be matched by generic substitution. The parent ketone phenoxyacetone (CAS 621-87-4) retains a free carbonyl that is susceptible to nucleophilic attack, reduction, and aldol condensation, rendering it incompatible with synthetic sequences that require carbonyl masking . The isomeric (2,2-dimethoxypropyl)benzene (CAS 26163-01-9) lacks the ether oxygen, resulting in a significantly lower boiling point (~180 °C vs 267 °C), lower density (~0.83 vs 1.021 g·cm⁻³), and lower polarity, which alters its behavior in extraction, chromatography, and distillation . Other dimethyl acetals of aryl ketones differ in their hydrolytic lability and steric environment, making direct substitution unreliable without re-optimisation of reaction conditions [1]. The aggregate of these differences means that substituting an in-class analog without re-validation risks altering reaction rates, yields, and purification outcomes.

Dimethyl ketal (masked) vs Phenoxyacetone (free ketone)
Carbonyl reactivity differs fundamentally; the ketal is inert to nucleophiles and bases, while the free ketone participates in addition and condensation
Phenoxy ether linkage present vs (2,2-Dimethoxypropyl)benzene (isomer)
Lack of ether oxygen lowers polarity; may alter phase separation, chromatography retention, and distillation fraction order
Dimethyl ketal lability profile vs Other dimethyl acetals of aryl ketones
Hydrolytic lability and steric environment vary by substrate; reaction conditions may require re-optimization upon substitution

(2,2-Dimethoxypropoxy)benzene (CAS 18621-29-9) – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Boiling Point and Density Differentiation vs. Isomeric (2,2-Dimethoxypropyl)benzene

The target compound exhibits a boiling point of 267 °C (760 mmHg) and a density of 1.021 g·cm⁻³ [1], whereas the isomeric (2,2-dimethoxypropyl)benzene (CAS 26163-01-9), which lacks the ether oxygen, has a boiling point of approximately 180 °C and a density of ~0.83 g·cm⁻³ . The 87 °C boiling point elevation and 23% higher density of the target compound reflect the increased polarity imparted by the phenoxy ether linkage.

Boiling Point & Density
Head-to-head
bp 267 °C vs ~180 °C; density 1.021 vs ~0.83 g/cm³
Supports distillation-based separation from the ether-lacking isomer
Δ bp ≈ +87 °C; Δ density ≈ +0.19 g/cm³ (23% higher)
Organic synthesis Purification Physicochemical characterization

Hydrolytic Lability of Dimethyl Ketals Relative to Silyl and Cyclic Ketals

In a comparative kinetic study of quinone bisketal hydrolysis, the dimethyl ketal hydrolysed approximately 400 times faster than the corresponding tert-butyldimethylsilyl (TBS) methyl ketal, and at a rate comparable to the ethylene glycol ketal . Since (2,2-dimethoxypropoxy)benzene is a dimethyl ketal, it is expected to exhibit similar relative lability. This positions the compound as a protecting group that can be removed under milder acidic conditions than silyl ketals, while offering greater stability than the parent ketone towards nucleophiles and reducing agents.

Hydrolytic Lability
Class-level
~400× faster acid-catalysed hydrolysis than TBS ketal
Supports orthogonal deprotection strategy review
Substrate-specific rate data to verify; based on quinone bisketal study
Protecting group strategy Hydrolysis kinetics Synthetic methodology

Photochemical vs. Thermal Synthetic Accessibility of the Dimethyl Ketal

Ultraviolet irradiation of phenoxyacetone in methanol yields (2,2-dimethoxypropoxy)benzene via photo-acetalisation, a transformation that does not proceed thermally under the same conditions [1]. In contrast, the parent ketone phenoxyacetone is photolytically converted to 2-methylbenzofuran and phenol as major products in the absence of alcohol, demonstrating divergent photochemical reactivity between the ketal and the free ketone . This photochemical pathway provides access to the protected ketone without requiring strong acid catalysts, which could degrade acid-sensitive substrates.

Photochemical Access
Cross-study
UV irradiation of phenoxyacetone in methanol yields the dimethyl ketal
Neutral, low-temperature preparation avoids acid-catalysed side reactions
Parent ketone photolysis yields benzofuran + phenol without alcohol
Photochemistry Acetal synthesis Reaction selectivity

Functional Group Orthogonality: Ketal vs. Free Ketone Reactivity

The dimethyl ketal of phenoxyacetone completely masks the carbonyl electrophilicity, preventing nucleophilic addition, enolisation, and α-deprotonation that are characteristic of the parent ketone [1]. While the free ketone phenoxyacetone (CAS 621-87-4) undergoes reduction by aldo-keto reductases and participates in aldol-type condensations, the ketal derivative is inert under these conditions [2]. This orthogonality is fundamental to multi-step synthesis where the phenoxyacetone moiety must be carried through transformations that would otherwise destroy the carbonyl group.

Carbonyl Masking
Class-level
Ketal: carbonyl masked, inert to nucleophiles and reducing agents
Required when synthetic sequence demands carbonyl protection
Free ketone undergoes AKR reduction and α-deprotonation/condensation
Protecting group orthogonality Synthetic strategy Carbonyl masking

(2,2-Dimethoxypropoxy)benzene (CAS 18621-29-9) – Evidence-Backed Application Scenarios for Procurement Decision-Making


Multi-Step Organic Synthesis Requiring Carbonyl Protection

In synthetic routes where a phenoxyacetone fragment must be carried through strongly nucleophilic or basic conditions (e.g., Grignard additions, hydride reductions, or alkylation steps), (2,2-dimethoxypropoxy)benzene serves as a masked ketone that survives transformations that would destroy the free carbonyl [1]. The dimethyl ketal can later be cleaved under mild aqueous acid to regenerate the ketone, providing a functional group orthogonality that is not achievable with the parent ketone phenoxyacetone.

Photochemical Synthesis Under Neutral Conditions

For acid-sensitive substrates where conventional acid-catalysed ketalisation is problematic, the photochemical route from phenoxyacetone and methanol offers a neutral, low-temperature alternative to access the dimethyl ketal [2]. This is particularly relevant in flow photochemistry setups where continuous generation of the protected intermediate is desired.

Distillation-Intensive Purification Workflows

The 87 °C higher boiling point of (2,2-dimethoxypropoxy)benzene relative to its isomeric contaminant (2,2-dimethoxypropyl)benzene enables fractionated distillation to achieve higher purity. Laboratories that encounter isomer mixtures during synthesis can exploit this boiling point gap instead of relying solely on chromatography, reducing solvent consumption and processing time.

Orthogonal Protecting Group Strategies in Complex Molecule Assembly

Given that dimethyl ketals hydrolyse approximately 400 times faster than TBS or ethylene glycol ketals under acidic conditions , (2,2-dimethoxypropoxy)benzene can be selectively deprotected in the presence of more robust ketal or silyl protecting groups. This orthogonality is critical in the total synthesis of polyfunctional natural products or pharmaceuticals where multiple protecting groups must be removed sequentially.

Application
Selection Property
Validation Focus
Carbonyl protection in multi-step synthesis
Protection stability under nucleophilic/basic conditions
Carbonyl regeneration under mild aqueous acid
Photochemical ketal preparation
Neutral-condition synthetic access
Substrate acid-sensitivity compatibility review
Distillation-intensive purification
Boiling point differentiation from isomeric impurity
Isomer separation efficiency and fraction cut validation
Orthogonal protecting group strategy
Ketal lability ranking vs silyl and cyclic ketals
Sequential deprotection compatibility and selectivity
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